molecular formula C17H18O3 B8563812 5-(Benzyloxy)-1,1-dimethoxy-1,2-dihydrocyclobutabenzene

5-(Benzyloxy)-1,1-dimethoxy-1,2-dihydrocyclobutabenzene

Cat. No.: B8563812
M. Wt: 270.32 g/mol
InChI Key: UIYHTDUQIMKLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-1,1-dimethoxy-1,2-dihydrocyclobutabenzene is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

8,8-dimethoxy-3-phenylmethoxybicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C17H18O3/c1-18-17(19-2)11-14-8-9-15(10-16(14)17)20-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3

InChI Key

UIYHTDUQIMKLJY-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2=C1C=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 6 mL THF solution of 1-(benzyloxy)-4-bromobenzene (500 mg, 1900 μmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) and ketene dimethyl acetal (359 μL, 3800 μmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) was added neat sodium amide (107 μL, 3800 μmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA). The resulting mixture was heated to 80° C. and stirred for 48 hours. After the reaction was complete, it was quenched by slow addition of water. The resulting mixture was then extracted with EtOAc. The organic layer was washed with brine and dried over MgSO4. Solvent was removed in the presence of silica gel, and the residue was purified by column chromatography with 20% EtOAc/hexane to afford desired product H7.1 (274 mg, yield, 60%). MS ESI (pos.) m/e: 271.1 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
359 μL
Type
reactant
Reaction Step Two
Quantity
107 μL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

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